N-(3-butoxyphenyl)-2,2-dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxamide
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Overview
Description
N-(3-butoxyphenyl)-2,2-dioxo-2lambda6-thiaspiro[33]heptane-6-carboxamide is a synthetic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique spiro structure, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-butoxyphenyl)-2,2-dioxo-2lambda6-thiaspiro[33]heptane-6-carboxamide involves multiple steps One common method includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-butoxyphenyl)-2,2-dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the spirocyclic ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-butoxyphenyl)-2,2-dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxamide has been explored for various scientific research applications:
Chemistry: The compound’s unique spirocyclic structure makes it a valuable building block for synthesizing complex molecules.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule.
Medicine: The compound’s structural features make it a candidate for drug discovery programs.
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-butoxyphenyl)-2,2-dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-butoxyphenyl)-2,2-dioxo-2lambda6-thiaspiro[3.3]heptane-6-carboxamide include other spirocyclic molecules such as:
Spiro[3.3]heptane derivatives: These compounds share the spirocyclic core structure and exhibit similar reactivity and applications.
Azaspiro compounds: These molecules contain nitrogen atoms in the spirocyclic ring and are used in medicinal chemistry for their bioactivity.
Oxaspiro compounds: These compounds have oxygen atoms in the spirocyclic ring and are explored for their unique chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(3-butoxyphenyl)-2,2-dioxo-2λ6-thiaspiro[3.3]heptane-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-2-3-7-22-15-6-4-5-14(8-15)18-16(19)13-9-17(10-13)11-23(20,21)12-17/h4-6,8,13H,2-3,7,9-12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCRFJNKHKVPFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC(=O)C2CC3(C2)CS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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